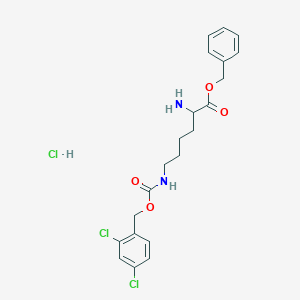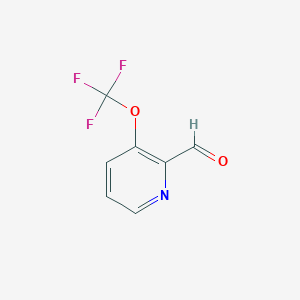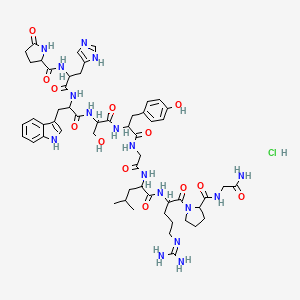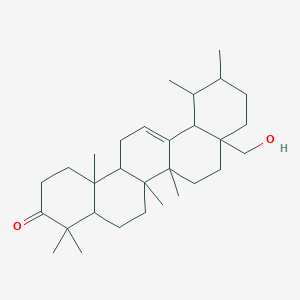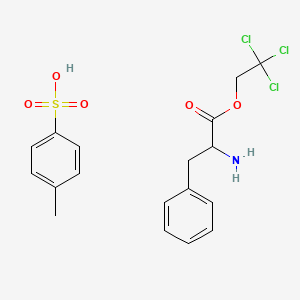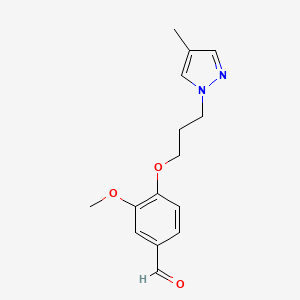
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol typically involves multiple steps, starting from simpler organic precursors. The key steps in the synthesis include:
Epoxidation: Introduction of the epoxy groups at the 2beta and 3beta positions.
Protection and Deprotection: Use of protecting groups to selectively introduce and remove functional groups.
Hydroxylation: Introduction of hydroxyl groups at the 5, 10, and 16 positions.
Isopropylidenebisoxy Formation: Formation of the isopropylidenebisoxy bridge between the 6beta and 7alpha positions.
The reaction conditions for these steps typically involve the use of specific reagents and catalysts, such as peracids for epoxidation and bases or acids for protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert epoxy groups to hydroxyl groups or other functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, alkoxides, and amines are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional epoxy or hydroxyl groups, while reduction can lead to the formation of diols or other reduced derivatives .
Applications De Recherche Scientifique
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Grayanotoxane Derivatives: Compounds with similar grayanotoxane skeletons but different functional groups.
Epoxy Compounds: Other epoxy-containing compounds with varying degrees of complexity and reactivity.
Polyhydroxylated Compounds: Molecules with multiple hydroxyl groups that exhibit similar chemical reactivity.
Uniqueness
2beta,3beta-Epoxy-6beta,7alpha-(isopropylidenebisoxy)grayanotoxane-5,10,16-triol is unique due to its specific combination of epoxy and hydroxyl groups, as well as the presence of the isopropylidenebisoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H36O6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
4,4,8,8,13,18-hexamethyl-3,5,10-trioxahexacyclo[15.2.1.01,14.02,6.07,12.09,11]icosane-7,13,18-triol |
InChI |
InChI=1S/C23H36O6/c1-18(2)15-13(27-15)14-21(6,25)12-8-7-11-9-22(12,10-20(11,5)24)16-17(23(14,18)26)29-19(3,4)28-16/h11-17,24-26H,7-10H2,1-6H3 |
Clé InChI |
HPQFYQHUOHFCQY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(O2)C3C1(C4C(C56CC(CCC5C3(C)O)C(C6)(C)O)OC(O4)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




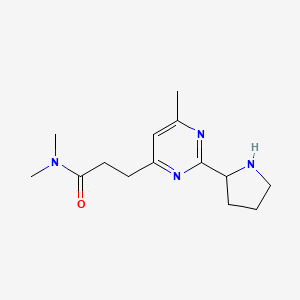
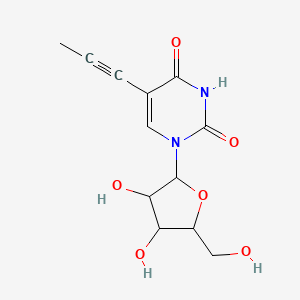
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
